
Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate is a chemical compound used in scientific research for its unique properties. It is synthesized through a specific method and has various applications in scientific research.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate has various applications in scientific research. It is commonly used as a fluorescent probe to detect and quantify nitric oxide (NO) in biological systems. It has also been used as a precursor for the synthesis of other fluorescent probes, such as 2-amino-6-fluoro-3-nitropyridine. Additionally, it has been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.
Mecanismo De Acción
Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate works by reacting with NO to form a fluorescent product. The reaction is based on the principle of fluorescence resonance energy transfer (FRET), where the energy from the excited state of the NO-reactive group is transferred to the fluorophore, resulting in fluorescence emission. The fluorescence intensity is proportional to the concentration of NO in the sample.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate has been shown to have minimal toxicity and does not interfere with normal cellular functions. It has been used to detect NO in various biological systems, such as blood vessels, neurons, and immune cells. Additionally, it has been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate as a fluorescent probe is its high sensitivity and selectivity for NO. It has been shown to detect NO at concentrations as low as 1 nM. Additionally, it has a long fluorescence lifetime, which allows for time-resolved measurements. However, one of the limitations is its photobleaching, which can affect the accuracy of the measurements. Additionally, it requires a specialized instrument, such as a fluorescence spectrophotometer, for detection.
Direcciones Futuras
There are several future directions for the use of Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate in scientific research. One direction is the development of new fluorescent probes based on the structure of Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate for the detection of other biological molecules. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to investigate the potential of Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate as a drug candidate for the treatment of various diseases.
Métodos De Síntesis
Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate is synthesized through a reaction between 2-fluoro-6-nitrobenzoic acid and tert-butyl carbamate. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through a series of chromatography techniques, such as column chromatography or HPLC.
Propiedades
IUPAC Name |
tert-butyl 2-amino-6-fluoro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)8-6(12)4-5-7(9(8)13)14(16)17/h4-5H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVBCGSQYVZQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-6-fluoro-3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

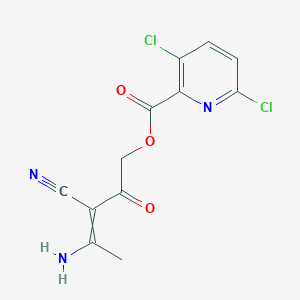
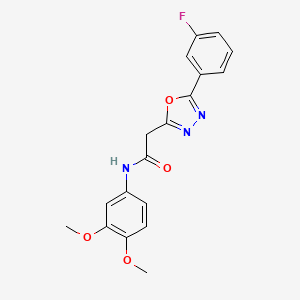
![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2657569.png)
![(Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2657572.png)
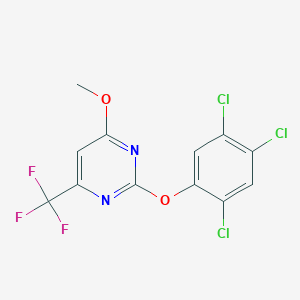

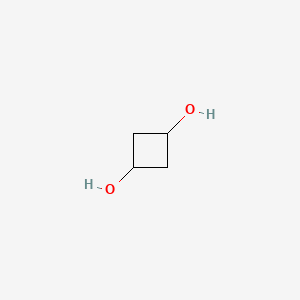
![N-[(1-butylbenzimidazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2657576.png)
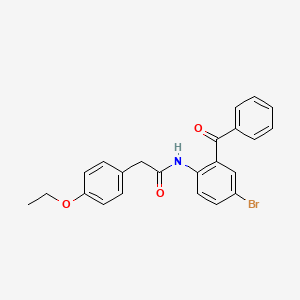

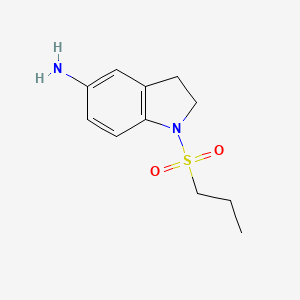

![N~3~-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B2657583.png)
![2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B2657584.png)